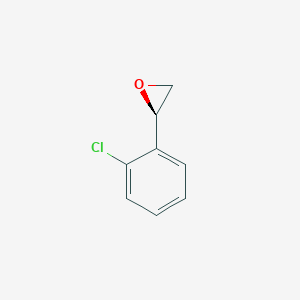
(2S)-2-(2-chlorophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-chlorophenyl)oxirane, also known as ®-2-(2-chlorophenyl)oxirane, is a chiral epoxide with the molecular formula C8H7ClO and a molecular weight of 154.59 g/mol . This compound is characterized by the presence of an oxirane ring and a 2-chlorophenyl group, making it a valuable building block in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-chlorophenyl)oxirane typically involves the epoxidation of ®-2-chlorostyrene. One common method is the use of chiral (salen)CoIII complexes as catalysts, which facilitate the enantioselective epoxidation of the styrene derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain high-purity products .
化学反应分析
Types of Reactions
(2S)-2-(2-chlorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major products are 2-chlorophenyl-substituted alcohols, amines, or thiols.
Reduction: The major products are 2-chlorophenyl-1,2-diols.
Oxidation: The major products are more oxygenated derivatives of the original compound.
科学研究应用
(2S)-2-(2-chlorophenyl)oxirane has diverse applications in scientific research:
Organic Synthesis: It serves as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used as a monomer in the production of polymers with specific properties, such as biodegradable polymers for drug delivery and tissue engineering.
Medicinal Chemistry: It is a precursor for the synthesis of pharmaceutically relevant compounds, including anti-cancer agents and antibiotics.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and the development of chiral catalysts.
作用机制
The mechanism of action of (2S)-2-(2-chlorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce chirality and functional groups into target molecules .
相似化合物的比较
Similar Compounds
®-Styrene Oxide: Similar in structure but lacks the chlorine substituent.
Cyclohexylbenzene: Similar aromatic structure but lacks the epoxide ring.
®-2-Chlorostyrene: Precursor to (2S)-2-(2-chlorophenyl)oxirane, lacks the epoxide ring.
Uniqueness
This compound is unique due to the presence of both the chiral epoxide ring and the 2-chlorophenyl group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and the development of chiral catalysts.
属性
IUPAC Name |
(2S)-2-(2-chlorophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of enantioselective hydrolysis of epoxides like styrene oxide?
A1: Enantioselective hydrolysis is crucial because enantiomers (mirror image molecules) of a chiral compound can have different biological activities. [, , ] For example, one enantiomer might be pharmacologically active while the other is inactive or even toxic. Epoxide hydrolases that show enantioselectivity can be used to produce enantiomerically pure epoxides or their corresponding diols, which are valuable building blocks for pharmaceuticals and other fine chemicals.
Q2: How does the structure of the styrene oxide derivative affect its interaction with the epoxide hydrolase enzyme?
A2: While the provided papers don't delve into specific structure-activity relationships, it is known that the substituents on the aromatic ring of styrene oxide derivatives can influence the enzyme's binding affinity and catalytic efficiency. [, ] Factors like steric hindrance (size of the substituent) and electronic effects (electron-donating or withdrawing nature of the substituent) can impact the enzyme-substrate interaction and ultimately the enantioselectivity of the hydrolysis reaction.
Q3: What are the potential applications of these novel epoxide hydrolases in biocatalysis?
A3: The newly isolated Sphingopyxis sp. and Sphingorhabdus sp. exhibiting epoxide hydrolase activity hold promise for various biocatalytic applications. [, , ] These enzymes could be employed for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

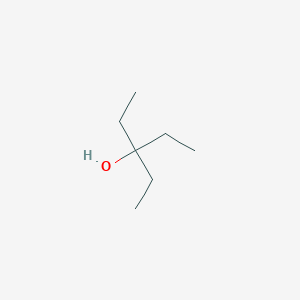
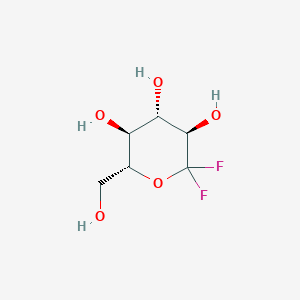
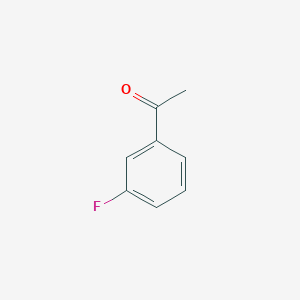
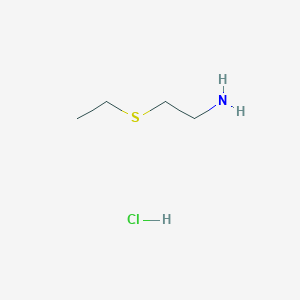
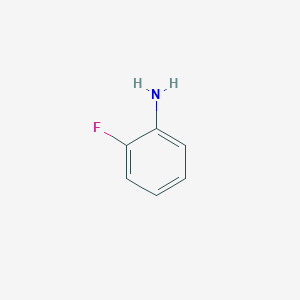
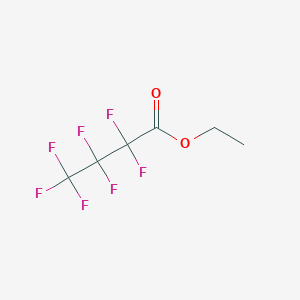

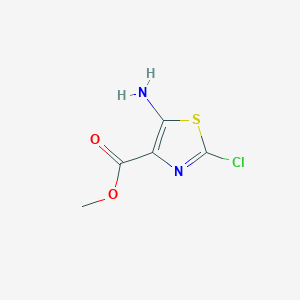
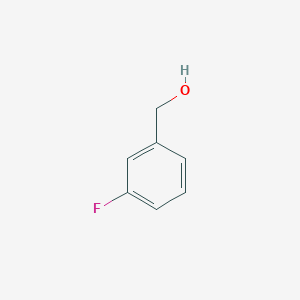
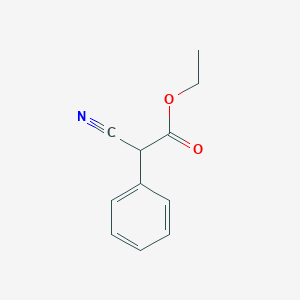
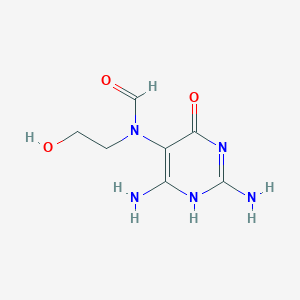
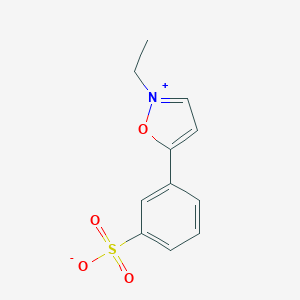
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
